

Evaluating the Therapeutic Index of TAS-114 in Combination Therapy: A Comparative Guide

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An objective analysis of **TAS-114**'s performance in combination with fluoropyrimidine-based chemotherapies, supported by experimental data, for researchers, scientists, and drug development professionals.

TAS-114, a first-in-class oral dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD), is designed to improve the therapeutic efficacy of fluoropyrimidine-based chemotherapy.[1][2] By inhibiting DPD, the primary enzyme for 5-fluorouracil (5-FU) catabolism, TAS-114 increases the bioavailability of 5-FU.[2][3] Simultaneously, its inhibition of dUTPase enhances the antitumor activity of 5-FU by promoting the incorporation of its active metabolites into DNA, leading to DNA damage and tumor cell death.[4] This dual-inhibition strategy aims to widen the therapeutic window of fluoropyrimidines by increasing their anti-cancer effects while potentially allowing for lower, less toxic doses.

This guide provides a comparative overview of the therapeutic index of **TAS-114** when used in combination with S-1 (an oral fluoropyrimidine) and capecitabine, drawing upon data from preclinical and clinical studies.

Performance Data: TAS-114 in Combination Therapy

The following tables summarize the efficacy and safety data from key clinical trials evaluating **TAS-114** in combination with S-1 and capecitabine.



Table 1: Efficacy of TAS-114 in Combination with S-1 in Advanced Non-Small-Cell Lung Cancer (NSCLC)

A randomized, phase 2 study compared the efficacy of **TAS-114** combined with S-1 versus S-1 alone in patients with advanced NSCLC who had previously received at least two treatment regimens.

Efficacy Endpoint	TAS-114 + S-1 (n=61)	S-1 Monotherapy (n=66)	Hazard Ratio (95% CI)	p-value
Overall Response Rate (ORR)	19.7%	10.3%	-	-
Median Progression-Free Survival (PFS)	3.65 months	4.17 months	1.16 (0.71-1.88)	0.2744
Disease Control Rate (DCR)	80.3%	75.9%	-	-
Median Overall Survival (OS)	7.92 months	9.82 months	1.31 (0.80-2.14)	0.1431

Data sourced from a Phase 2 study in patients with advanced NSCLC.

Table 2: Safety Profile of TAS-114 in Combination with S-1 in Advanced NSCLC

The same phase 2 study also reported on the safety and tolerability of the combination therapy.

Adverse Event (Grade ≥3)	TAS-114 + S-1	S-1 Monotherapy
Anemia	Higher Incidence	Lower Incidence
Skin Toxicities	Higher Incidence	Lower Incidence
All Treatment-Related AEs	Higher Incidence	Lower Incidence





Qualitative summary from the safety findings of the Phase 2 study.

Table 3: Safety and Efficacy of TAS-114 in Combination with S-1 in Advanced Solid Tumors (Phase I)

A first-in-human phase 1 study established the maximum tolerated dose (MTD) and recommended dose (RD) for the combination of **TAS-114** and S-1 in patients with various advanced solid tumors.

Parameter	Finding
Maximum Tolerated Dose (MTD)	TAS-114 200 mg/m ² + S-1 36 mg/m ²
Recommended Dose (RD)	TAS-114 240 mg/m² + S-1 30 mg/m²
Common Treatment-Related Adverse Events	
Anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, pigmentation disorder.	
Preliminary Efficacy	_
Partial Response (PR)	Observed in 10 patients (NSCLC, pancreatic neuroendocrine tumor, gastric cancer, gallbladder cancer).

Data from a Phase 1 dose-escalation study.

Table 4: Safety and Efficacy of TAS-114 in Combination with Capecitabine in Advanced Solid Tumors (Phase I)

A phase I study evaluated the safety and MTD of **TAS-114** in combination with capecitabine in patients with advanced solid tumors, primarily colorectal and breast cancer.



Parameter	Finding
Maximum Tolerated Dose (MTD)	TAS-114 360 mg/m² BID + capecitabine 380 mg/m² BID
Dose-Limiting Toxicities	
Palmar-plantar erythrodysesthesia (Grade 2 and 3), rash (Grade 2), maculopapular rash (Grade 3).	
Common Grade ≥3 Treatment-Emergent AEs	_
Anemia (19.2%), fatigue (7.7%), stomatitis (6.7%), maculopapular rash (5.8%).	
Preliminary Efficacy (Expansion Cohorts)	_
Partial Response (PR)	3.6% (2 patients)
Stable Disease (SD) for ≥6 weeks	32.7% (18 patients)

Data from a Phase 1 study of **TAS-114** with capecitabine.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the design of the clinical trials, the following diagrams are provided.

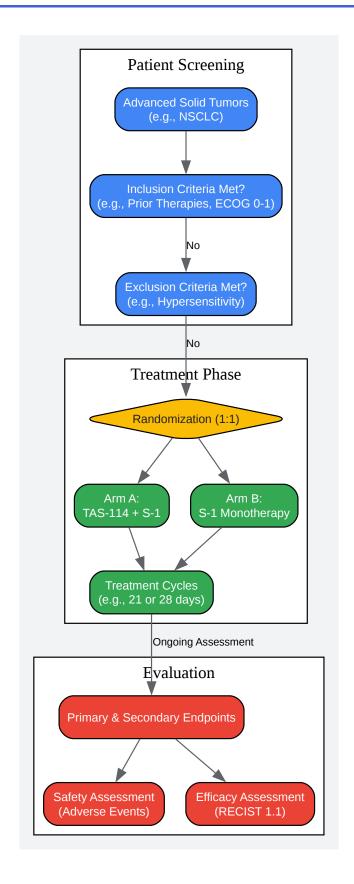




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Caption: Mechanism of action of **TAS-114** in combination with fluoropyrimidines.





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Caption: Generalized workflow for a randomized Phase 2 clinical trial of **TAS-114**.



Experimental Protocols

Below are summarized methodologies for the key clinical trials cited in this guide.

Phase 2 Study of TAS-114 with S-1 in NSCLC (NCT02855125)

- Study Design: A randomized, open-label, phase 2 study conducted internationally.
- Patient Population: Patients with advanced or metastatic NSCLC who had received at least two prior therapies.
- Randomization: Patients were randomized 1:1 to receive either TAS-114 in combination with S-1 or S-1 alone.
- Treatment Arms:
 - Combination Arm: TAS-114 (400 mg) plus S-1 (30 mg/m²).
 - Monotherapy Arm: S-1 (30 mg/m²).
- Primary Endpoint: Progression-free survival (PFS), assessed by an independent central review.
- Secondary Endpoints: Overall survival (OS), overall response rate (ORR), disease control rate (DCR), and safety.
- Efficacy Evaluation: Tumor response was evaluated according to Response Evaluation
 Criteria in Solid Tumors (RECIST) version 1.1.

Phase 1 Study of TAS-114 with S-1 (First-in-Human)

- Study Design: A dose-escalation study with a 3+3 design to determine the MTD and RD.
- Patient Population: Patients with advanced solid tumors refractory to standard therapy.
- Dosing: TAS-114 was administered orally twice daily for 14 days, followed by a 7-day rest period, in combination with S-1. The dose of TAS-114 was escalated from 5 mg/m² to 240



mg/m².

- Primary Objectives: To assess the safety, determine the MTD, and establish the RD of the combination.
- Evaluations: Safety, efficacy, and pharmacokinetics were evaluated. Dose-limiting toxicities (DLTs) were assessed during the first treatment cycle.

Phase 1 Study of TAS-114 with Capecitabine (NCT02025803)

- Study Design: A two-part study consisting of a dose-escalation phase to determine the MTD and an expansion phase to further evaluate safety and preliminary efficacy at the MTD.
- Patient Population: Patients with advanced solid tumors for which no standard therapy was available.
- Dosing: Patients received increasing doses of TAS-114 twice daily in combination with capecitabine for 14 days, followed by a 7-day rest period (21-day cycle).
- Primary Objectives: To evaluate the safety and determine the MTD of the combination.
- Secondary Objectives: To assess pharmacokinetics and preliminary antitumor activity.

Conclusion

The combination of **TAS-114** with fluoropyrimidine-based therapies, such as S-1 and capecitabine, has demonstrated a manageable safety profile and signs of antitumor activity in early-phase clinical trials. In a phase 2 study in advanced NSCLC, the addition of **TAS-114** to S-1 increased the overall response rate but did not translate into an improvement in progression-free or overall survival, while increasing the incidence of certain adverse events. The therapeutic index of **TAS-114** in combination therapy, therefore, requires further investigation to identify patient populations and combination strategies that can maximize the clinical benefit of its dual dUTPase and DPD inhibitory mechanism. The preclinical rationale for improving the therapeutic window is strong, but optimizing its application in the clinical setting remains a key challenge.



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